4-(2-Nitrovinyl)-1H-imidazole

Description

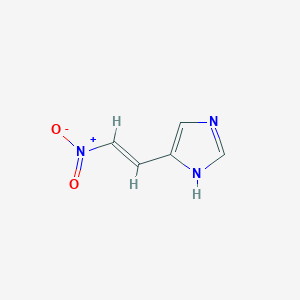

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N3O2 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

5-[(E)-2-nitroethenyl]-1H-imidazole |

InChI |

InChI=1S/C5H5N3O2/c9-8(10)2-1-5-3-6-4-7-5/h1-4H,(H,6,7)/b2-1+ |

InChI Key |

VFCANXAVQUKARJ-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(NC=N1)/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1=C(NC=N1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

The Enduring Significance of Imidazole Derivatives

The imidazole (B134444) nucleus, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a cornerstone of medicinal chemistry. rjptonline.orgneuroquantology.com Its derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as crucial scaffolds in the development of therapeutic agents. rjptonline.orgajrconline.org

The unique structural and electronic properties of the imidazole ring are central to its biological versatility. The presence of two nitrogen atoms, one of which is basic and the other non-basic, allows for a variety of interactions with biological targets. nih.gov This includes hydrogen bonding, coordination with metal ions, and participation in charge-transfer interactions. Furthermore, the aromatic nature of the ring contributes to its stability and allows for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties. ijsrtjournal.com

The therapeutic applications of imidazole derivatives are extensive and well-documented. They form the core of numerous antifungal agents like clotrimazole (B1669251) and miconazole, antibacterial drugs such as metronidazole (B1676534), and anti-ulcer medications like omeprazole. rjptonline.orgnih.gov Beyond these established uses, research has revealed their potential in a wide array of other therapeutic areas, including:

Anticancer Activity: Imidazole-based compounds are being explored for their ability to inhibit tumor growth through various mechanisms, including the inhibition of key enzymes like histone deacetylases and their interaction with signaling pathways involved in cancer progression. ajrconline.orgijsrtjournal.com

Antiviral Properties: Certain imidazole derivatives have shown promise in combating viral infections by interfering with viral replication processes. ajrconline.org

Anti-inflammatory Effects: Some imidazoles can modulate the inflammatory response, highlighting their potential in treating inflammatory conditions. neuroquantology.com

Anticonvulsant Activity: The imidazole scaffold has been incorporated into molecules designed to suppress seizure activity in the central nervous system. neuroquantology.com

The continued exploration of imidazole derivatives underscores their status as a "fertile source of medicinal agents," with a vast and promising future in drug discovery. rjptonline.org

The Nitrovinyl Moiety: a Key Player in Medicinal Chemistry

The nitrovinyl group, characterized by a nitro group attached to a carbon-carbon double bond, is a functional group that has attracted considerable interest in the field of medicinal chemistry. Its strong electron-withdrawing nature significantly influences the electronic properties of a molecule, often enhancing its biological activity. svedbergopen.com

A key feature of the nitrovinyl moiety is its ability to act as a Michael acceptor. This allows it to react with nucleophiles, such as the thiol groups of cysteine residues in proteins. nih.gov This reactivity is the basis for the mechanism of action of many nitrovinyl-containing compounds, enabling them to covalently bind to and inhibit the function of specific enzymes or receptors.

The incorporation of a nitrovinyl group into a molecular scaffold has been shown to confer a range of biological activities, including:

Antimicrobial and Antifungal Activity: Nitrovinyl-containing compounds have demonstrated efficacy against various bacteria and fungi. nuph.edu.uamedicine.dp.ua

Anticancer Properties: The ability of the nitrovinyl group to act as a Michael acceptor has been exploited in the design of anticancer agents that target proteins involved in cancer cell proliferation and survival. nih.govresearchgate.net

Antiviral Effects: Research has suggested the potential of nitrovinyl compounds in the development of antiviral therapies. ontosight.ai

The synthetic accessibility of the nitrovinyl group, often prepared through the condensation of a nitroalkane with an aldehyde, further enhances its utility in medicinal chemistry. nih.govnuph.edu.ua

The Scientific Rationale for Investigating 4 2 Nitrovinyl 1h Imidazole

The focused investigation of 4-(2-Nitrovinyl)-1H-imidazole and its derivatives stems from a logical and compelling scientific rationale. This rationale is built upon the well-established and diverse biological activities of both the imidazole (B134444) core and the nitrovinyl moiety. The combination of these two pharmacophores into a single molecular entity presents an opportunity to develop novel compounds with potentially enhanced or unique therapeutic properties.

The synthesis of this compound and its analogues is a key area of research. Studies have described methods for its preparation, often involving the reaction of formylimidazoles with nitroalkanes. nuph.edu.uanuph.edu.ua This synthetic accessibility allows for the creation of a library of related compounds with variations in substitution on both the imidazole ring and the nitrovinyl group, facilitating structure-activity relationship (SAR) studies.

The primary driver for the investigation of these systems is their significant potential as antimicrobial and antifungal agents. nuph.edu.uamedicine.dp.ua Research has shown that compounds in this class exhibit activity against a range of microbial pathogens. nuph.edu.uamedicine.dp.ua For instance, studies have explored the antifungal activity of 5-(2-nitrovinyl)imidazoles against various Candida species, which are responsible for infections like vulvovaginal candidiasis. medicine.dp.ua The mechanism of action is thought to involve the Michael addition of biological nucleophiles to the activated double bond of the nitrovinyl group, leading to the inhibition of essential cellular processes in the microorganism.

Furthermore, the general biological activities associated with both imidazoles and nitrovinyl compounds, such as anticancer and antiviral effects, provide additional avenues for exploration within this specific chemical space. ajrconline.orgnih.govontosight.aiontosight.ai The combination of a proven heterocyclic scaffold with a reactive and biologically active functional group makes this compound a highly attractive target for continued research and development in the quest for new therapeutic agents.

Synthetic Routes to this compound and Its Analogs: A Detailed Examination

The synthesis of this compound and its functionalized derivatives is a significant area of chemical research, driven by the utility of these compounds as versatile intermediates in the construction of more complex heterocyclic systems. The methodologies employed typically revolve around the formation of the nitrovinyl group appended to a pre-existing or concurrently formed imidazole core. This article explores the primary synthetic strategies, including condensation reactions, functionalization of the imidazole ring, and advanced approaches for creating structurally diverse analogs.

Structure Activity Relationship Sar Studies of 4 2 Nitrovinyl 1h Imidazole Analogues

Influence of Substituents on the Imidazole (B134444) Ring on Biological Activity

The imidazole ring is a crucial component of 4-(2-nitrovinyl)-1H-imidazole, and substitutions on this heterocyclic core can significantly modulate the compound's biological profile. The electronic and steric properties of these substituents can affect the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties.

Research has shown that the position and number of halogen substituents are critical determinants of antifungal activity. For instance, a study identified 2,4-dichloro-5-(2-nitrovynil)-1-(4-fluorophenyl)-1H-imidazole as one of the most active substances in an antifungal assay. Conversely, another study indicated that 4-chloro-1-imidazole exhibited lower anti-candidiasis activity. However, it was also noted that 5-(2-nitrovinyl) imidazoles, in general, demonstrated high antifungal activity. This suggests that while halogenation can be a beneficial modification, its effect is highly dependent on the specific substitution pattern in relation to the nitrovinyl group.

Table 1: Effect of Halogenation on Antifungal Activity

| Compound | Substitution Pattern | Observed Activity |

|---|---|---|

| 2,4-dichloro-5-(2-nitrovynil)-1-(4-fluorophenyl)-1H-imidazole | Dichloro at C-2 and C-4, fluorophenyl at N-1 | High antifungal activity |

| 4-chloro-1-imidazole | Chloro at C-4 | Lower anti-candidiasis activity |

| 5-(2-nitrovinyl) imidazoles | General class | High antifungal activity |

Substitution at the N-1 position of the imidazole ring is a common strategy in the design of imidazole-based therapeutic agents. The nature of the substituent at this position can have a profound impact on the molecule's pharmacokinetic properties, including its metabolic stability and bioavailability.

Studies have demonstrated that N-substitution can significantly influence the antimicrobial efficacy of imidazole derivatives. For example, the synthesis and evaluation of a series of N-substituted imidazole derivatives revealed that N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide was a particularly active antibacterial compound. This highlights the potential of introducing bulky, lipophilic groups at the N-1 position to enhance antibacterial activity.

Furthermore, research into 4-nitroimidazole (B12731) analogues bearing aryl piperazine (B1678402) moieties at the N-1 position has shown promising results in the context of anticancer and antibacterial activities. These findings underscore the versatility of N-substitution as a means of tuning the biological properties of the this compound scaffold for various therapeutic applications. The introduction of different N-substituents can lead to analogues with a wide range of biological activities, from antimicrobial to anticancer.

Table 2: Influence of N-Substitution on Biological Activity

| N-Substituent | Resulting Compound Class/Example | Observed Biological Efficacy |

|---|---|---|

| Cyclohexylacetamide | N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Active antibacterial compound |

| Aryl piperazines | 4-nitroimidazole bearing aryl piperazines | Anticancer and antibacterial activity |

Modulation of the Nitrovinyl Group and its Effect on Bioactivity

The nitrovinyl group is a key pharmacophore of this compound, playing a crucial role in its mechanism of action, which often involves the reduction of the nitro group to generate reactive radical species. Modifications to this group can therefore have a direct impact on the compound's biological activity.

The length of the nitroalkane chain extending from the imidazole ring is a structural parameter that could potentially influence the biological activity of these compounds. Variations in chain length, for example, from a nitrovinyl to a nitropropenyl or nitrobutenyl group, could alter the molecule's steric profile and its ability to fit into the active site of a target enzyme. However, based on the available literature, there is a lack of specific studies that have systematically investigated the effect of varying the nitroalkane chain length on the biological activity of 4-(2-nitroalkenyl)-1H-imidazole analogues. Further research is needed to elucidate the structure-activity relationships in this area.

The introduction of various functional groups onto the vinyl chain of nitroimidazole derivatives has been investigated as a strategy to modulate their biological activity. A study involving the preparation of 2-nitro-1H-imidazoles with different functional groups on the 5-vinyl chain, such as aldehyde (CHO), acetyl (COCH3), and nitro (NO2) groups, demonstrated the potential of this approach. Several of the resulting compounds exhibited significant antibacterial and antitrichomonal activity. This indicates that the electronic and steric properties of substituents on the vinyl chain can be fine-tuned to optimize the biological efficacy of these analogues.

Table 3: Effect of Functional Groups on the Vinyl Chain of 2-Nitro-1H-imidazoles

| Functional Group on Vinyl Chain | Observed Biological Activity |

|---|---|

| Aldehyde (CHO) | Significant antibacterial and antitrichomonal activity |

| Acetyl (COCH3) | Significant antibacterial and antitrichomonal activity |

| Nitro (NO2) | Significant antibacterial and antitrichomonal activity |

Correlation of Molecular Structure with Antimicrobial and Antiprotozoal Potency

Nitroimidazole derivatives are known to exert their antimicrobial and antiprotozoal effects through a mechanism that involves the reductive activation of the nitro group. This process generates reactive nitrogen species that can damage cellular macromolecules such as DNA, leading to cell death. The ease with which the nitro group is reduced is influenced by the electronic environment of the molecule, which can be modulated by the presence of electron-withdrawing or electron-donating groups on the imidazole ring.

For instance, studies have shown that 2-nitro-1-vinyl-1H-imidazole possesses significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net This highlights the potential of the nitrovinyl imidazole scaffold in the development of new antiprotozoal agents. The position of the nitro group on the imidazole ring is also a critical factor, with both 4-nitro and 5-nitroimidazole derivatives demonstrating potent antimicrobial and antiprotozoal activities. The specific biological profile of each analogue is a result of the complex interplay between the different structural features of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies on imidazole derivatives have also been conducted to mathematically correlate their structural features with their biological activities. These studies often use physicochemical parameters and molecular descriptors to build predictive models that can guide the design of new, more potent analogues.

In Vitro Biological Evaluation and Screening of 4 2 Nitrovinyl 1h Imidazole Derivatives

Assessment of Antimicrobial Activity

Imidazole (B134444) derivatives are recognized for their potential as therapeutic agents against a variety of pathogenic microbes researchgate.net. Their five-membered heterocyclic structure is associated with antibacterial and antifungal activities nano-ntp.comresearchgate.net.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Nitroimidazole derivatives have demonstrated notable antibacterial effects. In one study, newly synthesized nitroimidazole compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli and Klebsiella pneumoniae. One compound, in particular, showed significant activity against S. aureus and K. pneumonia standard and clinical strains, with minimum inhibitory and bactericidal concentrations (MIC/MBC) of 1/2 µg/mL and 8/32 µg/mL, respectively nih.govresearchgate.net. These values were considerably lower than those for metronidazole (B1676534), a commonly used nitroimidazole antibiotic nih.govresearchgate.net.

Other research has focused on different imidazole derivatives. A series of 3-(2-4-diphenyl-1H—imidazole-z-y)-1H-pyrazole derivatives showed potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa that was comparable to standard drugs nih.gov. Similarly, mono-halogenated nitro-compounds have exhibited anti-staphylococcal activity with MIC values ranging from 15.6 to 62.5 μg/mL researchgate.net. However, activity against Gram-negative strains was observed to be considerably lower, an effect potentially associated with the bacterial outer membrane researchgate.net. The unique structure of imidazole allows it to disrupt microbial cell membranes, leading to increased permeability and cell death, which is a mechanism of action against bacteria like E. coli and P. aeruginosa nano-ntp.com.

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|---|

| Nitroimidazole Derivative (8g) | S. aureus (Std. & Clin.) | 1 | 2 | nih.govresearchgate.net |

| Nitroimidazole Derivative (8g) | K. pneumonia (Std. & Clin.) | 8 | 32 | nih.govresearchgate.net |

| Metronidazole | K. pneumonia | 32–128 | N/A | nih.gov |

| Metronidazole | S. aureus | 32–64 | N/A | nih.gov |

| Mono-halogenated nitro-compounds | Staphylococcus spp. | 15.6–62.5 | 62.5 | researchgate.net |

Antifungal Spectrum against Yeast-Like Fungi (e.g., Candida species) and Molds

Imidazole derivatives are a cornerstone of antifungal therapy. Research has shown that synthetic nitro-compounds like 1-methyl-4-nitro-1H-imidazole possess antifungal potential against several Candida species researchgate.net. A novel series of 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole derivatives also exhibited moderate to potent activity against Candida albicans researchgate.net.

Studies have explored the efficacy of new imidazole derivatives against a range of Candida isolates. In one such study, a new derivative, compound 42, was found to be superior to the commonly used antifungal fluconazole (B54011) (FLC) nih.gov. Furthermore, when combined with FLC, two new imidazole compounds showed synergistic effects against 17 of 20 tested Candida isolates, with no antagonistic interactions observed nih.gov. Another investigation found that certain imidazole derivatives displayed moderate inhibitory power against Candida spp., with mean Minimum Inhibitory Concentration (MIC) values ranging from 200 µg/mL to 312.5 µg/mL nih.gov. The combination of these derivatives with sodium dodecyl sulphate (SDS) improved their antifungal activity, decreasing the MIC by more than five to seven times nih.gov.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations

The potency of antimicrobial agents is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that impedes microbial growth, and their Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that kills the microorganism nih.gov.

For antibacterial activity, studies on nitroimidazole derivatives have established specific MIC and MBC values. For instance, mono-halogenated nitro-compounds showed anti-staphylococcal activity with MICs of 15.6–62.5 μg/mL and an MBC of 62.5 μg/mL researchgate.net. A separate study on novel synthesized nitroimidazoles found MIC/MBC levels against S. aureus to be 1/2 µg/mL and against K. pneumonia to be 8/32 µg/mL for the most active compound nih.govresearchgate.net.

In the context of antifungal activity, the MICs of certain imidazole derivatives against Candida spp. were found to have a mean value between 200 µg/mL and 312.5 µg/mL nih.gov. The evaluation of antifungal and antibacterial potentials of these compounds consistently involves assaying for MIC, MFC, and MBC to determine their efficacy researchgate.net.

Table 2: MIC/MFC Data for Representative Imidazole Derivatives

| Compound Class | Microbial Species | MIC (µg/mL) | MFC/MBC (µg/mL) | Source |

|---|---|---|---|---|

| Imidazole Derivative (SAM3) | Candida spp. (mean) | 200 | N/A | nih.gov |

| Imidazole Derivative (AM5) | Candida spp. (mean) | 312.5 | N/A | nih.gov |

| Mono-halogenated nitro-compounds | Staphylococcus spp. | 15.6–62.5 | 62.5 | researchgate.net |

| Nitroimidazole Derivative (8g) | S. aureus | 1 | 2 | nih.govresearchgate.net |

| Nitroimidazole Derivative (8g) | K. pneumonia | 8 | 32 | nih.govresearchgate.net |

Evaluation of Antiprotozoal Activity

Nitroimidazole derivatives have long been primary therapeutic agents against infections caused by protozoan parasites researchgate.net.

Activity against Trypanosoma cruzi

Chagas disease, caused by Trypanosoma cruzi, remains a significant health issue, prompting research into new therapeutic options nih.govresearchgate.net. Nitroimidazole and related derivatives have been a major focus of this research. An in vitro evaluation of 2-nitro-1-vinyl-1H-imidazole, a structural isomer of the 4-nitrovinyl variant, showed an IC50 value of 4.8 μM against the amastigote form of T. cruzi mdpi.com.

Comparative studies have shown that nitrotriazole compounds can be significantly more potent than their nitroimidazole counterparts against T. cruzi nih.gov. For example, one 3-nitrotriazole derivative (compound 8) was found to be four times more potent than the reference drug benznidazole (B1666585), with an IC50 of 0.39 µM nih.gov. In contrast, its corresponding 2-nitroimidazole (B3424786) analog (compound 6) had an IC50 of 90.90 µM nih.gov. Other research on new pyrazole-imidazoline derivatives identified a compound (1k) with high activity against intracellular amastigotes (IC50 = 3.3 ± 0.2 µM) nih.gov. Additionally, a series of 4(5)-bromo-1-phenacyl-5(4)-nitroimidazoles displayed remarkable in vitro activities, with IC50 values as low as 1.15 μg/mL researchgate.net. These findings highlight the potential of the nitro-heterocycle scaffold in designing new antichagasic drugs nih.govmdpi.com.

**Table 3: In Vitro Activity of Imidazole Derivatives against *Trypanosoma cruzi***

| Compound | IC50 | Parasite Stage | Source |

|---|---|---|---|

| 2-nitro-1-vinyl-1H-imidazole | 4.8 µM | Amastigotes | mdpi.com |

| Pyrazole-imidazoline derivative (1k) | 3.3 ± 0.2 µM | Intracellular amastigotes | nih.gov |

| 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol (8) | 0.39 µM | N/A | nih.gov |

| 2-nitroimidazole derivative (6) | 90.90 µM | N/A | nih.gov |

| 4(5)-bromo-1-(4-cianophenacyl)-2-methyl-5(4)-nitroimidazole | 1.15 µg/mL | N/A | researchgate.net |

Activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica

Infections caused by protozoa such as Giardia lamblia (also known as G. intestinalis), Trichomonas vaginalis, and Entamoeba histolytica are a global health concern preprints.orgmdpi.com. Metronidazole, a nitroimidazole, is often the first-line treatment for these infections preprints.orgmdpi.com.

Research into new derivatives has yielded promising results. A series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were tested against T. vaginalis, G. intestinalis, and E. histolytica. All tested compounds showed strong activity, with IC50 values in the nanomolar range, which were superior to metronidazole nih.gov. Benzimidazole derivatives, such as salts of albendazole (B1665689) and mebendazole (B1676124), have also been evaluated. In vitro tests showed that these salts had significant antiprotozoal effects against the trophozoites of all three parasites preprints.orgmdpi.com. For instance, mebendazole salt M1 had an IC50 value of 24.17 µM against T. vaginalis, while albendazole salts A2 and A3 were more active than the parent drug against E. histolytica and G. lamblia preprints.orgmdpi.com.

Table 4: Antiprotozoal Activity of Imidazole and Benzimidazole Derivatives

| Compound Class/Derivative | E. histolytica IC50 (µM) | G. lamblia IC50 (µM) | T. vaginalis IC50 (µM) | Source |

|---|---|---|---|---|

| Metronidazole | 16.08 | 97.63 | 16.16 | preprints.orgmdpi.com |

| Albendazole Salt (A2) | 37.95 | 51.31 | > Abz | preprints.orgmdpi.com |

| Albendazole Salt (A3) | 39.93 | 38.02 | No effect | mdpi.com |

| Mebendazole Salt (M1) | 50.29 | No effect | 24.17 | mdpi.com |

| Mebendazole Salt (M2) | 52.12 | 79.62 | 34.21 | mdpi.com |

| Mebendazole Salt (M3) | 44.34 | 76.53 | 43.19 | mdpi.com |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Nanomolar range | Nanomolar range | Nanomolar range | nih.gov |

Computational and Theoretical Investigations of 4 2 Nitrovinyl 1h Imidazole Systems

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for understanding the electronic structure and inherent properties of a molecule. DFT methods provide a balance between accuracy and computational cost, making them suitable for analyzing complex organic molecules.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.comijarset.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. irjweb.comnih.gov

A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.govresearchgate.net Conversely, a small energy gap indicates higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net This energy gap is instrumental in proving the bioactivity of a molecule through intermolecular charge transfer. irjweb.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). ijarset.comirjweb.com

Below is a table of representative quantum chemical parameters calculated for imidazole (B134444) derivatives using DFT methodologies, illustrating the typical data generated in such studies.

| Parameter | Formula | Typical Value (eV) | Description |

| EHOMO | - | -6.2967 irjweb.com | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. ijarset.com |

| ELUMO | - | -1.8096 irjweb.com | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. ijarset.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4871 irjweb.com | Indicates kinetic stability and chemical reactivity. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2449 irjweb.com | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / η | 0.273 ijarset.com | The reciprocal of hardness; indicates higher polarizability and reactivity. ijarset.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 2.632 ijarset.com | Measures the ability of an atom or molecule to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | 1.892 ijarset.com | Quantifies the electrophilic power of a molecule. irjweb.com |

Note: The values presented are illustrative and derived from DFT studies on various imidazole derivatives.

Molecular Docking Analysis for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. nih.gov This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug discovery to predict how a potential drug molecule might interact with a biological target.

Molecular docking studies on various nitroimidazole and imidazole derivatives have helped identify a range of potential biological targets. These computational investigations suggest that the imidazole scaffold is a versatile pharmacophore capable of interacting with numerous receptors. nih.gov Potential targets elucidated for related imidazole compounds include:

Enzymes: Such as l-glutamine: d-fructose-6-phosphate amidotransferase arabjchem.org and sirtuins. nih.gov

Hormone Receptors: Including the human estrogen receptor alpha (hERα). nih.gov

Cancer-Related Proteins: Docking studies have been performed against proteins implicated in various cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3). nih.govaabu.edu.joelsevierpure.com

Nucleic Acids: The ability of imidazole derivatives to bind to DNA has also been investigated, suggesting it as a potential target. nih.gov

These findings indicate that 4-(2-Nitrovinyl)-1H-imidazole and its derivatives could be evaluated against a similar range of targets to explore their therapeutic potential.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the receptor-ligand interaction. researchgate.net Lower negative values typically indicate more stable and favorable interactions. researchgate.net Furthermore, docking simulations provide a detailed map of the specific intermolecular interactions that stabilize the complex. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity and stability.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor. aabu.edu.joelsevierpure.comresearchgate.net

Electrostatic Interactions: Such as pi-cation interactions between aromatic rings and charged residues. chemmethod.com

Polar Contacts: General polar interactions contributing to binding. nih.gov

Studies on related nitroimidazole derivatives have identified specific amino acid residues within receptor binding sites that are key to interaction. For example, docking of a nitroimidazole-triazole hybrid into the human estrogen receptor alpha revealed hydrogen bonding with Asp58 and polar contact with His231. nih.gov

The table below summarizes representative findings from docking studies on various imidazole derivatives, illustrating the types of data generated.

| Compound Class | Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Oxadiazole-tetrahydropyrimidine | DPP-IV Enzyme | -7.5 | Glu205 (Hydrogen Bond) chemmethod.com |

| Nitroimidazole-triazole Hybrid | Human Estrogen Receptor alpha (hERα) | Not specified | Asp58 (Hydrogen Bond), His231 (Polar Contact) nih.gov |

| Piperazine-tagged Nitroimidazole | Unspecified (Cancer Target) | Not specified | Binds to hydrophobic pocket and forms polar contacts. aabu.edu.joelsevierpure.comresearchgate.net |

In Silico Screening and Virtual Library Design for this compound Derivatives

In silico screening and virtual library design are powerful computational strategies used in the early stages of drug discovery to identify promising lead compounds from a large chemical space. These methods leverage the this compound structure as a central "scaffold."

The process begins with the creation of a virtual combinatorial library. nih.gov Using the this compound core, a vast number of derivatives are computationally generated by attaching various chemical functional groups (reagents) at specific points on the scaffold. drugdesign.org This enumeration can result in libraries containing thousands to millions of virtual compounds. nih.gov

This large virtual library is then subjected to a high-throughput virtual screening workflow. uohyd.ac.in Each compound in the library is docked against the three-dimensional structure of a chosen biological target (such as those identified in section 7.2.1). The compounds are ranked based on their predicted binding affinity and other parameters like drug-likeness (e.g., ADME properties). mdpi.com This process filters the vast library down to a manageable number of "hits"—compounds with the highest potential for biological activity. uohyd.ac.in These selected hits can then be prioritized for chemical synthesis and subsequent in vitro experimental validation, making the drug discovery process more efficient and cost-effective. chemmethod.com

Prospects in Medicinal Chemistry and Rational Drug Design for 4 2 Nitrovinyl 1h Imidazole Scaffolds

Application of 4-(2-Nitrovinyl)-1H-imidazole as a Privileged Scaffold for Novel Bioactive Compounds

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the discovery of new bioactive molecules. The nitroimidazole ring system is a quintessential example of such a scaffold, with its various isomers (2-, 4-, and 5-nitroimidazoles) giving rise to compounds with a broad spectrum of pharmacological activities. nih.govnih.govekb.eg This inherent bioactivity makes the nitroimidazole core a strategic starting point in medicinal chemistry.

The addition of a vinyl group to the nitroimidazole core has been shown to produce compounds with significant antimicrobial potential. nih.gov For instance, studies on vinyl-substituted 2-nitroimidazoles have demonstrated notable antibacterial and antitrichomonal activity. nih.gov Furthermore, computational predictions have suggested that 5-nitrovinylimidazoles, in particular, should exhibit high antimicrobial activity. researchgate.net

Given that the 4-nitroimidazole (B12731) core is a key component in various biologically active molecules and that the nitrovinyl group is a known pharmacophore, the combination in this compound presents a compelling scaffold for designing novel compounds. ekb.egresearchgate.net Its structure is primed for interaction with diverse biological targets, making it a privileged platform for developing new therapeutics against a range of pathogens and diseases.

| Compound/Class | Core Structure | Observed Biological Activity |

|---|---|---|

| Benznidazole (B1666585) | 2-Nitroimidazole (B3424786) | Anti-parasitic (Trypanosoma cruzi) nih.govmdpi.com |

| Pimonidazole | 2-Nitroimidazole | Diagnostic marker for tumor hypoxia nih.gov |

| 1-methyl-2-nitro-5-vinyl-1H-imidazole | 2-Nitroimidazole | Antimicrobial nih.gov |

| 4-Nitroimidazole-piperazinyl-1,2,3-triazole hybrids | 4-Nitroimidazole | Anticancer (potent against MCF-7 cell line) nih.govresearchgate.net |

| 5-Nitrovinylimidazoles | 5-Nitroimidazole | Predicted high antimicrobial activity researchgate.net |

Molecular Hybridization Strategies Utilizing the Nitroimidazole Core

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric moieties to create a new single molecule, or "hybrid." This approach aims to produce compounds with enhanced affinity, better selectivity, or a novel mechanism of action by targeting multiple biological pathways simultaneously. The nitroimidazole core is an excellent candidate for this strategy due to its proven bioactivity and chemical tractability. mdpi.com

Recent research has successfully applied this strategy to the 4-nitroimidazole scaffold. In one study, 4-nitroimidazole was combined with piperazine (B1678402) and 1,2,3-triazole motifs through click chemistry. nih.govresearchgate.net This hybridization resulted in novel compounds with potent anticancer activity against the MCF-7 breast cancer cell line, with the most active derivatives exhibiting IC50 values in the low micromolar range. nih.govresearchgate.net

Similarly, the vinyl group in related nitrovinyl-imidazole compounds, such as 2-nitro-1-vinyl-1H-imidazole, has been identified as a valuable building block for molecular hybridization. mdpi.comresearchgate.net The alkene functionality provides a chemically labile handle for coupling reactions, allowing for the attachment of other pharmacophores to create new hybrid structures with potentially enhanced antiparasitic profiles. mdpi.comresearchgate.net The this compound scaffold, possessing both the privileged nitroimidazole core and a reactive nitrovinyl group, is thus an ideal platform for applying molecular hybridization to generate advanced therapeutic agents.

| Hybrid Compound ID | Constituent Pharmacophores | Target Cancer Cell Line | Reported IC50 Value (µM) |

|---|---|---|---|

| Compound 9g | 4-Nitroimidazole, Piperazine, 1,2,3-Triazole | MCF-7 (Breast Cancer) | 2.00 ± 0.03 nih.govresearchgate.net |

| Compound 9k | 4-Nitroimidazole, Piperazine, 1,2,3-Triazole | MCF-7 (Breast Cancer) | 5.00 ± 0.01 nih.govresearchgate.net |

Future Directions in the Design and Synthesis of Advanced this compound-Based Agents

The continued success of the nitroimidazole scaffold in clinical applications provides strong motivation for future research and development. A primary challenge in this field is the design of molecules that balance high efficacy with an improved therapeutic window, particularly by minimizing potential mutagenicity sometimes associated with the nitro group. nih.govresearchgate.net Future drug design efforts will likely focus on creating derivatives with greater selectivity for microbial or cancer-specific targets over host systems. nih.gov

For the this compound scaffold, future directions include:

Rational Design and SAR Studies: The development of structure-activity relationships (SAR) by synthesizing libraries of derivatives is a critical next step. Modifications can be targeted at the nitrovinyl group (e.g., altering stereochemistry or adding substituents) or at the N1 position of the imidazole (B134444) ring to modulate the compound's electronic properties, solubility, and biological activity. ekb.eg

Advanced Screening and Target Identification: Leveraging modern high-throughput screening methods and computational approaches can accelerate the identification of biological targets and novel lead compounds. nih.gov The use of polypharmacological and proteomic tools can help elucidate the mechanisms of action and identify opportunities for repurposing. nih.gov

Optimized Synthesis: The advancement of efficient, scalable, and regioselective synthetic methods is crucial for producing diverse derivatives for biological evaluation. researchgate.net Developing novel synthetic routes will enable broader exploration of the chemical space around the this compound core.

Tackling Drug Resistance: As with all antimicrobial and anticancer agents, overcoming drug resistance is a major goal. The this compound scaffold offers a platform for designing next-generation agents that can circumvent existing resistance mechanisms, particularly in the treatment of tuberculosis and neglected tropical diseases. nih.gov

By integrating these advanced medicinal chemistry and rational drug design strategies, the this compound scaffold holds significant promise for the discovery and development of the next generation of innovative therapeutic agents.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research into the specific chemical compound 4-(2-Nitrovinyl)-1H-imidazole is notably scarce in publicly available scientific literature. Extensive searches have revealed a significant focus on other isomers, particularly 2-nitroimidazole (B3424786) derivatives, which have been investigated for a variety of therapeutic applications. For instance, compounds like 2-nitro-1-vinyl-1H-imidazole have been synthesized and evaluated for their antiparasitic activity, showing promising results against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comresearchgate.net These related nitroimidazole compounds are recognized as important pharmacophores, meaning they are the active portion of a molecule responsible for its biological activity. mdpi.comresearchgate.net

The broader class of nitroimidazoles has been a subject of interest for decades, with foundational compounds like azomycin (B20884) (2-nitroimidazole) paving the way for the development of drugs with antibacterial and antiprotozoal properties. mdpi.commdpi.com Studies on various substituted nitroimidazoles have demonstrated their potential as antimicrobial and anticancer agents. nih.govnih.govnih.govelsevierpure.com For example, certain 4-nitroimidazole (B12731) derivatives linked to piperazine (B1678402) and triazole motifs have shown potent anticancer activities against human cancer cell lines. nih.govnih.govelsevierpure.com

The vinyl group, as seen in related compounds, is a valuable functional group in medicinal chemistry. It can be used for molecular hybridization, a strategy where different pharmacophores are combined to create new hybrid compounds with potentially enhanced biological activities. mdpi.comresearchgate.net The synthesis of vinyl-substituted 2-nitroimidazoles has been reported, with several of these compounds exhibiting significant antibacterial and antitrichomonal activities. nih.gov

However, it is crucial to emphasize that these findings pertain to isomers and derivatives of nitroimidazole, and not specifically to this compound. The position of the nitro group on the imidazole (B134444) ring is known to significantly influence the compound's biological activity, with 5-nitro derivatives often being more active than their 4-nitro counterparts. mdpi.com

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the near-complete absence of research on This compound . The current body of scientific literature does not provide specific data on its synthesis, chemical properties, or biological activity. This lack of information presents a substantial unexplored research avenue.

Key unanswered questions and knowledge gaps include:

Synthesis and Characterization: There is no established and readily available synthetic route specifically for this compound. Consequently, its chemical and physical properties, such as its stability, solubility, and spectroscopic data, remain uncharacterized.

Biological Activity Profile: The potential therapeutic effects of this compound are entirely unknown. Its activity as an antimicrobial, anticancer, or antiparasitic agent has not been investigated.

Mechanism of Action: As the biological activity is unknown, the mechanism by which this compound might exert any therapeutic effect is also a complete unknown. For other nitroimidazoles, the mechanism often involves the reduction of the nitro group to generate reactive intermediates. nih.gov Whether this holds true for the 4-substituted isomer is yet to be determined.

Directions for Future Academic Research on this compound

Future academic research should be directed at systematically addressing the identified knowledge gaps. A foundational research program on this compound would involve the following key directions:

Development of a Synthetic Pathway: The primary step would be to devise and optimize a regioselective synthesis for this compound. This could potentially be adapted from existing methods for the synthesis of other nitroimidazole derivatives. researchgate.netderpharmachemica.com Full characterization of the synthesized compound using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) would be essential.

In Vitro Biological Screening: Once synthesized, the compound should undergo comprehensive in vitro screening to determine its biological activity profile. This should include assays for:

Antimicrobial activity: Testing against a panel of clinically relevant bacteria and fungi.

Antiparasitic activity: Evaluating its efficacy against parasites such as Trypanosoma cruzi, Leishmania species, and Plasmodium falciparum.

Anticancer activity: Screening against a variety of human cancer cell lines to identify any potential cytotoxic effects.

Comparative Studies with Isomers: A crucial aspect of future research would be to conduct comparative studies with other isomers, such as 2-(2-Nitrovinyl)-1H-imidazole and 5-(2-Nitrovinyl)-1H-imidazole. This would provide valuable insights into the structure-activity relationship and the influence of the nitrovinyl group's position on the imidazole ring.

Mechanistic Investigations: Should any significant biological activity be identified, subsequent research should focus on elucidating the mechanism of action. This could involve studies on its interaction with biological macromolecules like DNA and proteins, and investigating the role of the nitro group's reduction in its activity.

Potential for Development of New Therapeutic Agents (without clinical trial data)

While there is no direct evidence to support the therapeutic potential of this compound, its chemical structure, belonging to the nitroimidazole class, suggests that it could be a valuable scaffold for the development of new therapeutic agents. The imidazole ring is a key component in many biologically active molecules and approved drugs. nih.gov The nitro group is a well-established pharmacophore in antimicrobial and anticancer agents. nih.gov

Based on the known activities of related compounds, this compound could potentially be developed into:

Novel Antiparasitic Drugs: Given the potent activity of other nitroimidazoles against various parasites, this compound could represent a new lead for diseases like Chagas disease, leishmaniasis, or giardiasis.

Next-Generation Antibiotics: With the rise of antibiotic resistance, new chemical entities are urgently needed. The nitroimidazole scaffold has a proven track record in this area.

Anticancer Agents: Certain nitroimidazole derivatives have shown promise as anticancer drugs, particularly against hypoxic tumors. nih.gov The potential of this compound in this area warrants investigation.

The development pathway would first require the foundational research outlined in the previous section. If promising in vitro activity is discovered, further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, could be undertaken. The vinyl functional group offers a convenient handle for creating a library of derivatives to explore structure-activity relationships and identify lead compounds for further development.

Q & A

Basic: What synthetic methodologies are commonly employed for nitrovinyl-substituted imidazoles like 4-(2-Nitrovinyl)-1H-imidazole?

Answer:

The synthesis of nitrovinyl-substituted imidazoles typically involves cyclocondensation reactions or functionalization of preformed imidazole cores . Key steps include:

- Nitrovinyl group introduction : Nitroalkenes can be generated via Henry reactions (nitroaldol condensation) or oxidation of nitroethyl precursors, followed by coupling to the imidazole ring .

- Catalyst optimization : Palladium or Raney nickel catalysts are critical for avoiding dehalogenation side reactions during hydrogenation steps (e.g., in nitro group reduction or vinyl functionalization) .

- Purification : Column chromatography (e.g., ethyl acetate/ethanol/triethylamine systems) is often used for isolating pure products .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

Structural validation combines spectroscopic and crystallographic techniques :

- NMR : H and C NMR confirm substituent positions and nitrovinyl conjugation effects (e.g., deshielding of vinyl protons) .

- IR spectroscopy : Nitro group stretching vibrations (~1520–1350 cm) and imidazole ring modes (~1600 cm) are diagnostic .

- X-ray crystallography : Resolves planarity of the imidazole core and nitrovinyl orientation, as seen in analogous compounds like 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole .

Advanced: How do reaction conditions influence the regioselectivity of nitrovinyl substitution on imidazole rings?

Answer:

Regioselectivity is governed by:

- Electronic effects : The electron-withdrawing nitro group directs substitution to electron-rich positions (e.g., N1 or C4 of imidazole).

- Catalyst choice : Raney nickel minimizes dehalogenation compared to palladium, preserving aryl-nitrovinyl linkages .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nitrovinyl conjugation, while protic solvents may stabilize intermediates via hydrogen bonding .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic attacks?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., nitrovinyl β-carbon) .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes), as demonstrated for similar imidazole derivatives .

- Retrosynthetic tools : AI-driven platforms (e.g., Pistachio/Bkms_metabolic models) propose feasible synthetic routes by analyzing reaction databases .

Advanced: How do structural modifications (e.g., nitro position) alter the biological activity of nitrovinyl-imidazoles?

Answer:

- Nitro group position : Ortho-nitro substitution (as in 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole) enhances steric hindrance, affecting binding to targets like α-glucosidase .

- Conjugation effects : The nitrovinyl group’s electron-withdrawing nature increases imidazole’s acidity, influencing pharmacokinetic properties (e.g., membrane permeability) .

- Biological assays : In vitro studies on analogous compounds (e.g., antimicrobial imidazoles) show nitro groups enhance activity against Gram-positive bacteria .

Advanced: How to resolve contradictions in spectroscopic data for nitrovinyl-imidazole derivatives?

Answer:

- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing nitrovinyl tautomers) .

- Crystallographic evidence : X-ray structures provide definitive bond-length data, as seen in 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid .

- Computational modeling : Simulate spectra (e.g., C NMR chemical shifts) using Gaussian software to match experimental data .

Advanced: What role does the nitrovinyl group play in coordination chemistry applications of this compound?

Answer:

- Ligand design : The nitrovinyl group acts as a π-acceptor, stabilizing metal complexes (e.g., with Cu or Pd) for catalytic applications .

- Redox activity : Nitro-to-amine reduction under hydrogenation conditions generates amine-vinyl intermediates for heterocyclic synthesis .

- Crystal engineering : Intramolecular C–H⋯π interactions (observed in nitrophenyl-imidazoles) stabilize supramolecular architectures .

Advanced: How to optimize synthetic yields for nitrovinyl-imidazoles in scalable reactions?

Answer:

- Temperature control : Maintain ≤45°C during cyclization to prevent decomposition, as demonstrated in 2-(4-chlorophenyl)-4-formyl-1H-imidazole synthesis .

- Catalyst loading : 5–10% Raney nickel achieves >90% yield in hydrogenation steps without dehalogenation .

- Workflow integration : One-pot strategies reduce intermediate isolation, improving efficiency (e.g., tandem Henry-Schiff base reactions) .

Advanced: What are the challenges in analyzing nitrovinyl-imidazole stability under physiological conditions?

Answer:

- Hydrolytic degradation : Nitrovinyl groups are susceptible to nucleophilic attack by water or thiols, requiring stability assays in PBS buffers .

- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., reduced amine derivatives) in hepatic microsome models .

- pH-dependent reactivity : The imidazole ring’s pKa (~6.8) influences protonation states and solubility in biological systems .

Advanced: What are the emerging applications of nitrovinyl-imidazoles in materials science?

Answer:

- Nonlinear optics (NLO) : Nitrovinyl conjugation enhances hyperpolarizability, making derivatives candidates for NLO materials .

- Metal-organic frameworks (MOFs) : Imidazole-nitrophenyl linkers (e.g., 4-[4-(1H-imidazol-4-yl)phenyl]-1H-imidazole) form porous architectures for gas storage .

- Corrosion inhibition : Nitrovinyl-imidazoles adsorb on metal surfaces, blocking oxidation sites in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.